Deoxymorellin

Description

Contextualization within Natural Product Discovery and Investigation

Natural product discovery involves the isolation and characterization of compounds from biological sources, including plants, microorganisms, and marine organisms. nih.govmicromgx.cominbio.bemdpi.comescholarship.org These compounds often possess diverse and complex chemical structures that have evolved over time, leading to a wide range of biological activities. The investigation of natural products is a cornerstone of chemical biology, as it provides novel chemical scaffolds and probes to interrogate biological systems. indiana.eduox.ac.ukumd.edupitt.edujhu.edunih.govmicromgx.cominbio.bemdpi.comescholarship.org Deoxymorellin, as a member of the prenylated caged xanthone (B1684191) class, fits within this context, representing a naturally occurring molecule with a distinct architecture that warrants detailed chemical and biological study. tandfonline.comtandfonline.comvjs.ac.vn

Historical Perspective on the Isolation and Initial Study of Deoxymorellin

Deoxymorellin is a prenylated caged xanthone isolated from the Garcinia genus, particularly Garcinia morella and Garcinia hanburyi. tandfonline.comtandfonline.comvjs.ac.vn The history of caged xanthones from Garcinia species dates back to the study of gamboge, a resin obtained from these trees, which was historically used as a pigment and in traditional medicine. tandfonline.comtandfonline.comvjs.ac.vn Morellic acid was one of the early caged xanthones isolated from G. morella. tandfonline.com Deoxymorellin, along with other caged xanthones like morellin and isomorellic acid, were subsequently isolated and their structures elucidated through spectroscopic methods. tandfonline.com Early studies focused on the isolation and structural characterization of these compounds, laying the groundwork for further investigations into their biological properties.

Rationale for Advanced Academic Inquiry into Deoxymorellin

The rationale for advanced academic inquiry into Deoxymorellin stems from several factors. Natural products with unique or complex structures, like Deoxymorellin's 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, are of interest to chemical biologists because they can serve as starting points for understanding how molecular structure relates to biological function. tandfonline.comtandfonline.com Investigating the biological activities of such compounds, even those observed in initial screenings, can reveal previously unknown biological pathways or targets. tandfonline.comtandfonline.comnih.gov Furthermore, natural products can inspire the design and synthesis of novel chemical probes or potential therapeutic leads. mdpi.comwehi.edu.au Academic research aims to fill knowledge gaps regarding the mechanism of action, cellular targets, and potential applications of natural products like Deoxymorellin. editage.comcwauthors.comwordvice.comaje.comcwauthors.com

Overview of Major Research Avenues for Deoxymorellin

Major research avenues for Deoxymorellin in chemical biology research include:

Structural Activity Relationship (SAR) Studies: Investigating how modifications to the Deoxymorellin structure affect its biological activity. This involves synthesizing analogues and testing their effects in biological assays. tandfonline.comtandfonline.com

Mechanism of Action Studies: Elucidating the specific molecular targets and biological pathways that Deoxymorellin interacts with to exert its effects. This can involve biochemical assays, cell-based experiments, and target identification techniques. wehi.edu.au

Exploration of Biological Activities: Further investigation of reported biological activities such as cytotoxicity against cancer cell lines and potential antimicrobial effects, focusing on the underlying biological mechanisms rather than clinical applications. tandfonline.comtandfonline.comvjs.ac.vnnih.gov

Biosynthesis Studies: Understanding how plants synthesize Deoxymorellin, which can provide insights into enzymatic pathways and potentially enable biotechnological production or diversification of related compounds.

Development of Chemical Probes: Utilizing Deoxymorellin or its derivatives as tools to study specific biological processes or identify new protein interactions. indiana.eduwehi.edu.aupasteur.fr

These research areas collectively contribute to a deeper understanding of Deoxymorellin's potential as a chemical tool and its place within the broader landscape of natural product research in chemical biology.

Interactive Data Table Placeholder:

(Note: The following is a placeholder for an interactive data table. In a live environment, this would be rendered as a dynamic table.)

| Compound Name | Source Plant | Reported Activity (Examples) |

| Deoxymorellin | Garcinia species | Cytotoxicity, Antimicrobial |

| Morellic Acid | Garcinia morella | Cytotoxicity |

| Gambogic Acid | Garcinia hanburyi | Cytotoxicity, Anti-HIV-1, Antibacterial, Anti-inflammatory, Neurotrophic |

| Isomorellic Acid | Garcinia morella | Cytotoxicity |

| Morellin | Garcinia morella | - |

Structure

3D Structure

Properties

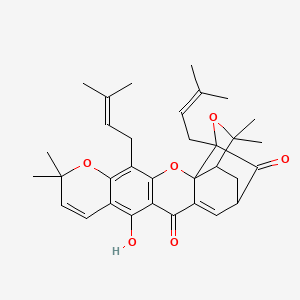

IUPAC Name |

12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQLPACAVHZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursors of Deoxymorellin

Elucidation of Deoxymorellin's Biosynthetic Route

Information regarding the elucidation of Deoxymorellin's specific biosynthetic route is not available in the current scientific literature. Research has not yet identified the primary metabolic precursors or characterized the key enzymatic transformations involved in its formation.

Specific primary metabolic precursors for Deoxymorellin biosynthesis have not been experimentally determined.

The key enzymes and intermediate molecules in the Deoxymorellin biosynthetic pathway have not been characterized.

Genetic and Transcriptional Regulation of Deoxymorellin Biosynthesis

No studies on the genetic and transcriptional regulation of Deoxymorellin biosynthesis have been published.

A biosynthetic gene cluster responsible for Deoxymorellin production has not been identified or mapped.

Information on regulatory elements and gene expression profiles related to Deoxymorellin biosynthesis is not available.

Chemoenzymatic and Bioengineering Approaches for Biosynthetic Pathway Manipulation (For Research Purposes)

There are no published reports on the use of chemoenzymatic or bioengineering techniques to manipulate the biosynthetic pathway of Deoxymorellin.

Chemical Synthesis and Structural Modification Strategies for Deoxymorellin

Total Synthesis Approaches to Deoxymorellin

The intricate, three-dimensional structure of deoxymorellin has presented a formidable challenge to synthetic chemists. The development of total synthesis routes has not only provided access to this natural product but has also spurred innovation in synthetic methodology.

Methodological Innovations in Deoxymorellin Total Synthesis

A cornerstone in the synthesis of deoxymorellin and related caged Garcinia xanthones is the biomimetic tandem Claisen/Diels-Alder/Claisen rearrangement. This powerful cascade reaction mimics the proposed biosynthetic pathway to construct the complex caged core of these molecules from a simpler, prenylated xanthone (B1684191) precursor. The efficiency of this reaction has been significantly improved through the use of microwave irradiation, which has been shown to dramatically reduce reaction times and increase yields compared to conventional thermal methods.

Another key synthetic strategy employed for the construction of the caged motif is the tandem Wessely oxidation/Diels-Alder reaction. nih.gov This approach provides an alternative pathway to the core structure, highlighting the diverse synthetic strategies that have been brought to bear on this challenging target.

Comparative Analysis of Synthetic Efficiency and Yield

| Synthetic Strategy | Key Reactions | Reported Advantages |

| Biomimetic Cascade | Claisen/Diels-Alder/Claisen Rearrangement | Mimics natural biosynthetic pathway, potential for high convergency. |

| Wessely Oxidation Approach | Wessely Oxidation/Diels-Alder Reaction | Provides an alternative disconnection for the caged core. |

Semisynthesis and Derivatization of Deoxymorellin for Research

With a viable synthetic route to the core structure, researchers have turned their attention to the semisynthesis and derivatization of deoxymorellin to explore its structure-activity relationships (SAR) and to develop tools for biological studies.

Synthetic Methodologies for Deoxymorellin Analog Generation

The generation of deoxymorellin analogs has been a key strategy to probe the pharmacophoric elements of the molecule. A unified synthetic strategy has been developed that utilizes a common intermediate, forbesione, to access various members of the caged Garcinia xanthone family, including deoxymorellin. This approach allows for the systematic modification of the xanthone A-ring, providing a platform for generating a library of analogs. nih.gov SAR studies on these derivatives have revealed that the caged motif is crucial for their biological activity.

Incorporation of Chemical Probes and Tags for Biological Studies

To investigate the molecular targets and mechanisms of action of deoxymorellin, the incorporation of chemical probes and tags is an essential strategy. While specific examples of deoxymorellin being tagged are not extensively reported, general methodologies for incorporating such probes are well-established. These include the introduction of:

Photoaffinity labels: Groups like diazirines or benzophenones can be incorporated into the deoxymorellin scaffold. Upon photoactivation, these groups form covalent bonds with nearby interacting proteins, allowing for their identification.

Alkyne or azide tags: These small, bioorthogonal handles can be introduced into the molecule, often through modification of a peripheral functional group. These tags allow for "click" chemistry reactions with reporter molecules, such as fluorescent dyes or biotin (B1667282), for visualization and affinity purification of target proteins. The terminal alkyne is a particularly useful tag for such applications.

The development of deoxymorellin derivatives bearing these probes would be a significant step forward in elucidating its biological function.

Computational Chemistry in Deoxymorellin Scaffold Design

Computational chemistry has emerged as a powerful tool in modern drug discovery and natural product synthesis. While specific computational studies focused solely on the deoxymorellin scaffold are not widely documented, the principles of computational chemistry are highly applicable to its study.

Computational methods, such as Density Functional Theory (DFT), can be employed to study the mechanism and stereoselectivity of key reactions in the synthesis of deoxymorellin, such as the Diels-Alder reaction. These studies can provide valuable insights into the transition state geometries and activation energies, aiding in the optimization of reaction conditions.

Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational landscape of deoxymorellin and its analogs. These simulations provide a dynamic picture of the molecule's behavior and can be used to understand how structural modifications impact its shape and flexibility, which in turn can influence its interaction with biological targets. In silico screening and molecular docking studies of deoxymorellin derivatives against potential protein targets can also guide the design of more potent and selective analogs.

Molecular and Cellular Mechanisms of Deoxymorellin Action

Identification and Validation of Deoxymorellin Molecular Targets (In Vitro)

The precise molecular targets of Deoxymorellin are not yet extensively characterized. In vitro studies are fundamental to identifying the specific proteins, enzymes, or biomolecules with which it directly interacts, thereby initiating its biological effects.

Receptor Binding Studies and Ligand-Protein Interaction Analysis

Direct receptor binding studies for Deoxymorellin are not widely available in the scientific literature. Much of the current understanding is inferred from studies on structurally related compounds or from computational analyses.

One study has suggested that Deoxymorellin may interact with chemokine receptors. Specifically, it has been reported to bind to the chemokine receptor 5 (CCR5). This interaction is of interest due to the role of CCR5 as a co-receptor for HIV-1 entry into cells. However, detailed ligand-protein interaction analyses, including determination of binding affinity (Kd) and kinetic parameters, are not extensively documented for Deoxymorellin itself.

Computational molecular docking studies have been employed to predict the binding affinity and interaction patterns of Deoxymorellin with various protein targets. One such study explored its interaction with proteins associated with diabetes mellitus, suggesting potential binding, though these virtual findings require experimental validation.

Table 1: Reported In Vitro and In Silico Molecular Interactions for Deoxymorellin

| Target Protein | Assay Type | Finding |

|---|---|---|

| Chemokine receptor 5 (CCR5) | Not Specified | Reported to bind to the receptor. |

| Dipeptidyl peptidase-IV | Molecular Docking | Predicted binding interaction. |

Enzyme Kinetic Studies and Inhibition/Activation Profiling

Comprehensive enzyme kinetic studies detailing the inhibitory or activatory profile of Deoxymorellin against a broad panel of enzymes are currently lacking in published research. While its cytotoxic properties suggest potential interference with key cellular enzymes, specific enzyme targets and the corresponding inhibition constants (Ki) or activation constants (Ka) have not been established. Characterizing Deoxymorellin as a competitive, non-competitive, or uncompetitive inhibitor for specific enzymes is essential for a complete mechanistic understanding, but this information is not yet available.

Interaction with Nucleic Acids and Other Biomolecules

There is a significant gap in the scientific literature regarding the direct interaction of Deoxymorellin with nucleic acids (DNA and RNA) or other essential biomolecules. Experimental evidence from techniques such as electrophoretic mobility shift assays, fluorescence quenching, or isothermal titration calorimetry would be required to confirm and characterize any direct binding to these macromolecules. At present, it is unknown whether the mechanism of action of Deoxymorellin involves direct interaction with the genome or transcriptome.

Deoxymorellin Modulation of Intracellular Signaling Pathways (Cellular Level)

The effects of Deoxymorellin on the complex network of intracellular signaling pathways are largely uncharacterized. Research on its more studied analogue, gambogic acid, has shown significant modulation of key pathways involved in cell proliferation, survival, and inflammation. However, direct evidence for Deoxymorellin's specific activities is sparse.

Effects on Kinase Cascades (e.g., MAPK Pathways)

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising cascades such as ERK, JNK, and p38—are critical in regulating cellular processes like growth, differentiation, and stress responses. While many natural products are known to influence these pathways, specific studies demonstrating the effect of Deoxymorellin on the phosphorylation status and activity of key MAPK components in cellular models have not been reported.

Regulation of Transcription Factor Activity (e.g., NF-κB, p53)

Nuclear Factor-kappa B (NF-κB) and the tumor suppressor protein p53 are pivotal transcription factors that govern cellular responses to stress, inflammation, and DNA damage. Their regulation is a common mechanism of action for many bioactive compounds.

Currently, there is no direct experimental data available that specifically details the effects of Deoxymorellin on the NF-κB signaling pathway, such as the inhibition of IκBα degradation or the nuclear translocation of the p65 subunit. Similarly, the impact of Deoxymorellin on the p53 pathway, including its potential to stabilize p53 protein levels or modulate the transcriptional activity of p53 target genes, remains to be elucidated.

Impact on Specific Signal Transduction Networks

Deoxymorellin exerts its cellular effects by modulating various signal transduction networks, which are complex systems of biochemical reactions that govern cellular responses to external and internal stimuli. These pathways often involve a cascade of protein phosphorylation events, second messengers, and changes in gene expression.

Key signaling pathways influenced by Deoxymorellin include those that regulate cell survival, proliferation, and inflammation. For instance, it has been observed to interfere with pathways that are constitutively active in cancer cells, thereby contributing to its anti-tumor properties. The specific molecular targets within these networks can vary depending on the cell type and the cellular context. Computational modeling is emerging as a valuable tool for understanding the non-linear and complex nature of these signaling pathways and how they are affected by compounds like Deoxymorellin. nih.gov

Deoxymorellin Effects on Fundamental Cellular Processes (Mechanistic Focus)

Cell Cycle Progression Modulation (e.g., G2/M arrest)

Deoxymorellin has been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. Specifically, it can induce cell cycle arrest at the G2/M checkpoint. nih.gov This prevents cells from entering mitosis, the phase of cell division.

The G2/M transition is primarily controlled by the cyclin B1/Cdk1 complex. nih.gov Deoxymorellin's inhibitory action on this transition suggests it may influence the activity of this complex or upstream regulators. For instance, the activation of cyclin-dependent kinases (CDKs) requires dephosphorylation by Cdc25 phosphatases. embopress.org Compounds that induce G2/M arrest often do so by modulating the activity of these key regulatory proteins. nih.govnih.govmdpi.com DNA damage can also trigger a G2/M checkpoint arrest through the proteasome-dependent destruction of Cdc25A. embopress.org

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Deoxymorellin is a potent inducer of apoptosis, or programmed cell death. This process is crucial for removing damaged or unwanted cells and is often dysregulated in diseases like cancer. The apoptotic process induced by Deoxymorellin involves multiple interconnected pathways.

A key event in Deoxymorellin-induced apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govnih.gov This activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is characterized by changes in the mitochondrial membrane. Deoxymorellin can cause a loss of the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govmdpi.comresearchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. mdpi.com

Activated caspases can further amplify the apoptotic signal by feeding back on the mitochondria to disrupt electron transport chain complexes, leading to a sustained loss of ΔΨm and the generation of reactive oxygen species (ROS). nih.gov

Autophagy and Other Catabolic Processes

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and proteins. researchgate.netprobiologists.com This process plays a dual role in cell survival and cell death. In some contexts, autophagy can act as a pro-survival mechanism, while in others, it can contribute to cell death.

Deoxypodophyllotoxin, a related compound, has been shown to induce autophagy-mediated cell death in human osteosarcoma cells. nih.gov This process was linked to the inhibition of the GRP78 protein and involved the PI3K/Akt/mTOR signaling pathway. nih.gov The formation of autophagosomes, a key step in autophagy, is regulated by a set of autophagy-related (ATG) proteins. mdpi.com

The interplay between autophagy and apoptosis is complex. probiologists.com In some instances, the inhibition of autophagy can reduce cell death, suggesting a pro-death role for autophagy. researchgate.net

Cellular Inflammatory Responses (e.g., Cytokine and Chemokine Expression)

Deoxymorellin can modulate cellular inflammatory responses, which are mediated by a complex network of signaling molecules, including cytokines and chemokines. semanticscholar.org These molecules are crucial for orchestrating the recruitment and activation of immune cells during inflammation. nih.govyoutube.comcreativebiomart.net

Cytokines, such as interleukins (IL) and tumor necrosis factor (TNF), and chemokines, a family of small cytokines, play a central role in the inflammatory process. youtube.comfrontiersin.org Excessive release of these molecules can lead to hyperinflammation. frontiersin.org Deoxymorellin's impact on these inflammatory pathways could involve the modulation of key signaling cascades, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression.

The expression of specific chemokines, like CXCL9, CXCL10, and CXCL11, which all signal through the CXCR3 receptor, is often associated with the recruitment of T cells to sites of inflammation. nih.gov

Oxidative Stress Response Mechanisms

Deoxymorellin can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov ROS are byproducts of normal metabolic processes and can be generated in excess under conditions of cellular stress. mdpi.com

Mitochondria are a major source of ROS production. mdpi.com The disruption of the mitochondrial electron transport chain, as can be induced by apoptotic stimuli, can lead to increased ROS generation. nih.gov This increase in ROS can, in turn, cause damage to cellular components, including lipids, proteins, and DNA, and can further amplify apoptotic signaling. mdpi.com

Cells possess antioxidant defense mechanisms to counteract oxidative stress. These include enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). nih.gov The cellular response to oxidative stress also involves transcription factors like Nrf2, which regulates the expression of a wide array of antioxidant and detoxification genes. researchgate.net

Cellular Metabolic Reprogramming

Cellular metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in the tumor microenvironment. nih.govnih.gov This reprogramming often involves a shift in glucose metabolism from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govyoutube.com While most normal cells primarily use mitochondrial oxidative phosphorylation to generate ATP, cancer cells often rely on glycolysis even in the presence of oxygen. nih.govnih.gov This metabolic shift provides cancer cells with a ready supply of ATP and essential building blocks for macromolecules like nucleotides, lipids, and proteins. nih.govresearchgate.net

Research into natural compounds has identified molecules that can interfere with these altered metabolic pathways, presenting potential avenues for therapeutic intervention. While direct studies on the effect of Deoxymorellin on cellular metabolic reprogramming are not extensively available, research on other structurally similar compounds offers insights into potential mechanisms. For instance, Deoxyshikonin has been shown to exhibit anti-tumor effects by targeting cancer cell metabolism. nih.govnih.gov

Studies on acute myeloid leukemia (AML) cells have demonstrated that Deoxyshikonin can inhibit cell viability and suppress glycolysis. nih.govnih.gov This is achieved, in part, by downregulating the expression of pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway. nih.govnih.gov The suppression of PKM2 by Deoxyshikonin was linked to the inactivation of the Akt/mTOR signaling pathway, a critical regulator of cell growth and metabolism. nih.govnih.gov

The table below summarizes the observed effects of Deoxyshikonin on metabolic parameters in AML cell lines, which may serve as a conceptual framework for investigating similar compounds.

| Cell Line | Treatment | Key Metabolic Effects | Associated Pathway Modulation | Reference |

| THP-1 | Deoxyshikonin | Decreased glucose consumption, Decreased lactate production, Reduced PKM2 expression | Inactivation of Akt/mTOR pathway | nih.gov |

| HL60 | Deoxyshikonin | Decreased glucose consumption, Decreased lactate production, Reduced PKM2 expression | Inactivation of Akt/mTOR pathway | nih.gov |

Another critical aspect of metabolic reprogramming in cancer is the role of hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival. researchgate.net The regulation of HIF-1α is a key area of investigation for cancer therapeutics. While direct evidence for Deoxymorellin's impact on HIF-1α is limited, other natural compounds have been shown to modulate its activity. For example, Decursin, a compound from the roots of Angelica gigas, has been found to inhibit HIF-1 activation by promoting the proteasomal degradation of HIF-1α. nih.gov This highlights a potential mechanism by which natural compounds could counteract the metabolic adaptations of cancer cells to the hypoxic tumor microenvironment.

The intricate network of metabolic pathways in cancer cells, including glycolysis, oxidative phosphorylation, and the response to hypoxia, presents multiple targets for therapeutic intervention. nih.govmdpi.com Understanding how compounds like Deoxymorellin might influence these pathways is a subject for ongoing research. The study of related molecules suggests that targeting metabolic enzymes and key signaling pathways like Akt/mTOR and the HIF-1α response are promising strategies.

Structure Activity Relationship Sar Studies of Deoxymorellin and Its Analogs

Identification of Deoxymorellin's Key Pharmacophoric Features

Deoxymorellin belongs to the caged Garcinia xanthones, which are distinguished by a 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold. scienceopen.com This caged motif, which includes a highly substituted tetrahydrofuran (B95107) ring with three quaternary carbons, is considered the primary pharmacophoric feature essential for their cytotoxic effects. scienceopen.comnih.gov Structure-activity relationship studies on this class of compounds consistently indicate that the integrity of this complex caged system is crucial for bioactivity. nih.gov

Another key feature identified as critical for the antitumor activity of these compounds is the α,β-unsaturated ketone within the caged structure, specifically the double bond at the 9,10-position. nih.gov The xanthone (B1684191) backbone itself serves as the foundational structure upon which the critical caged and prenylated moieties are built. While modifications on the periphery of the molecule can modulate properties like solubility, alterations to the core caged scaffold often lead to a significant loss of activity. nih.gov

Correlation Between Structural Modifications and Molecular Target Engagement

The engagement of Deoxymorellin and its analogs with their molecular targets is highly dependent on their structural characteristics. For the parent class of caged xanthones, compounds like gambogic acid have been shown to interact with various biological targets, including the Bcl-2 family of proteins and the transferrin receptor, which are involved in apoptosis. nih.gov The caged structure is believed to facilitate these interactions.

While specific studies detailing the molecular target engagement of a wide range of Deoxymorellin analogs are limited, the general SAR principles for caged xanthones suggest that modifications would significantly impact these interactions. For instance, derivatization of the carboxylic acid group in gambogic acid can be performed without substantially affecting its bioactivity, suggesting this position is not critical for target binding but can be used to improve pharmacokinetic properties. nih.gov Conversely, any modification that disrupts the geometry of the caged motif would likely hinder the molecule's ability to fit into the binding pockets of its targets, thereby reducing its efficacy. The intact ABC ring system, which includes the C-ring caged structure, is considered essential for the biological activity observed in this class of compounds. nih.gov

Influence of Analog Structure on Cellular Efficacy and Selectivity (In Vitro)

The in vitro cellular efficacy of Deoxymorellin analogs is directly tied to their structural features. Studies on various caged xanthones have demonstrated potent cytotoxic activity against a range of human cancer cell lines. scienceopen.com An important characteristic of this class of compounds is their ability to overcome multidrug resistance mechanisms, which are often associated with the overexpression of P-glycoprotein in cancer cells. nih.gov

The antiproliferative effects of several caged Garcinia xanthones have been shown to be similar in both parental and adriamycin-resistant cancer cell lines, highlighting the potential of this chemical scaffold in treating resistant cancers. nih.gov The selectivity of these compounds can be influenced by peripheral modifications. For example, functionalization of certain groups can alter solubility and biodistribution, which may in turn affect which cell types the compound can effectively reach and exert its cytotoxic effects on.

The following table illustrates the general structure-activity relationships observed for caged xanthones, which are applicable to Deoxymorellin and its analogs, against a hypothetical cancer cell line.

| Compound/Analog | Key Structural Feature | Hypothetical IC₅₀ (µM) | Comment |

| Deoxymorellin | Intact Caged Xanthone Scaffold | 1.5 | Potent baseline activity. |

| Analog 1 | Disrupted Caged Motif | > 50 | Loss of the caged structure leads to a significant decrease in activity. |

| Analog 2 | Saturation of 9,10-double bond | 15.0 | Reduction in activity, highlighting the importance of the α,β-unsaturated ketone. |

| Analog 3 | Modification of a peripheral hydroxyl group | 2.0 | Minor impact on potency, suggesting this position is tolerant to modification. |

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively for Deoxymorellin derivatives are not widely reported, the principles of computational modeling are applicable to this class of molecules to understand their complex SAR.

Ligand-Based and Structure-Based Design Principles

Ligand-based pharmacophore modeling for caged xanthones would identify a 3D arrangement of chemical features essential for activity. ajol.info Key features would likely include hydrophobic regions corresponding to the xanthone and prenyl groups, and a hydrogen bond acceptor in the caged ether oxygen. Such models can be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and may possess similar biological activity. dovepress.comnih.gov

Structure-based design, on the other hand, would rely on the crystal structures of target proteins complexed with a caged xanthone. Molecular docking studies could then be used to predict how different Deoxymorellin analogs bind to the active site of a target protein. dovepress.comnih.gov This approach helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the rational design of more potent and selective inhibitors. researchgate.net

Predictive Modeling for Deoxymorellin Derivatives

Predictive QSAR models aim to establish a mathematical relationship between the chemical structures of Deoxymorellin derivatives and their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel compounds before their synthesis.

A hypothetical QSAR model for Deoxymorellin derivatives might be represented by an equation like:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(LUMO) + c₃(Shape_Index)

In this equation, LogP represents the lipophilicity of the compound, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its electrophilicity, and a shape index quantitatively describes the 3D structure of the caged motif. The coefficients (c₀, c₁, c₂, c₃) would be determined by statistical analysis of a training set of Deoxymorellin analogs with known activities. Such a model could then be used to predict the cytotoxicity of newly designed derivatives, prioritizing the synthesis of the most promising candidates.

Preclinical Pharmacological Investigations of Deoxymorellin in Vitro and in Silico

In Vitro Efficacy Profiling in Diverse Cell-Based Systems

In vitro studies are crucial for assessing the direct effects of a compound on biological targets and cellular processes outside a living organism. For Deoxymorellin, this involves evaluating its impact on different cell lines and investigating the underlying mechanisms of action.

Cell Line Screening and Dose-Response Characterization

Deoxymorellin has demonstrated cytotoxic activity in a panel of human cancer cell lines. Studies have shown its effects on cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), HL-60 (leukemia), Hep G2 (liver cell), and A549 (lung cell). Cytotoxicity against normal human umbilical venal epithelial cells (HUVERC) has also been noted tandfonline.com.

Dose-response characterization is a fundamental aspect of in vitro efficacy profiling, determining the relationship between the concentration of a compound and the magnitude of its effect on cells nih.govnih.gov. For Deoxymorellin and related caged xanthones, IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, have been determined in various cell lines google.com.

A study evaluating Deoxymorellin, along with other natural products, reported IC₅₀ values against HL-60 leukemia cells and a multidrug-resistant HL-60 cell line (HL-60/ADR) google.com. HL-60/ADR cells are a clone obtained by transfection of HL-60 cells with mdr-1, a gene associated with multidrug resistance google.com.

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| Deoxymorellin | HL-60 | 1.4 | google.com |

| Deoxymorellin | HL-60/ADR | 1.5 | google.com |

| Gambogic acid | HL-60 | 0.5 | google.com |

| Gambogic acid | HL-60/ADR | 0.6 | google.com |

| Gambogin | HL-60 | 0.6 | google.com |

| Gambogin | HL-60/ADR | 0.8 | google.com |

| Forbesione | HL-60 | 0.7 | google.com |

| Forbesione | HL-60/ADR | 0.8 | google.com |

These data indicate that Deoxymorellin exhibits cytotoxic effects on both sensitive and multidrug-resistant leukemia cell lines, with comparable potency in both lines google.com. This suggests that Deoxymorellin may not be a substrate for the P-glycoprotein efflux pump, which is often implicated in multidrug resistance tandfonline.com.

Mechanistic Validation in Specific Biological Assays

Beyond general cytotoxicity, investigations delve into the specific biological pathways and processes modulated by Deoxymorellin. While direct detailed mechanistic studies on Deoxymorellin are less extensively reported in the provided search results, information on related caged xanthones, such as gambogic acid, offers insights into potential mechanisms shared within this class of compounds.

Related caged xanthones have been shown to induce apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells tandfonline.com. Apoptosis involves a cascade of events, including chromatin condensation, nuclear fragmentation, and cell shrinkage google.com. Activation of caspases, a family of proteases, is a key feature of the apoptotic pathway google.com. Studies on related compounds have indicated their ability to activate caspases and induce apoptosis in cancer cells, including drug-resistant lines google.com.

Furthermore, related compounds have been implicated in modulating the expression and activity of metabolic enzymes. For instance, gambogic acid was reported to regulate the metabolic enzymes of 5-fluorouracil (B62378) (5-FU), a chemotherapy drug, contributing to synergistic effects in gastric carcinoma cells tandfonline.com. This suggests a potential for caged xanthones like Deoxymorellin to influence drug metabolism, which could impact the efficacy of combination therapies.

Biochemical Characterization of Deoxymorellin's Enzyme Modulatory Effects

Specific biochemical characterization of Deoxymorellin's direct modulatory effects on enzymes is not explicitly detailed in the provided search results. However, the information on related caged xanthones affecting metabolic enzymes tandfonline.com suggests that this is a relevant area of investigation for this compound class. Enzyme modulation can play a significant role in a compound's mechanism of action, affecting various cellular processes and potentially influencing the metabolism of other drugs.

Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions (In Silico)

In silico methods, utilizing computational models and algorithms, are increasingly employed in preclinical research to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates mdpi.comarvojournals.org. These predictions can provide early insights into how a compound might be absorbed, distributed, metabolized, and excreted (ADME), as well as its potential interactions with biological targets computabio.com.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME prediction aims to assess the behavior of a drug molecule within the body based on its chemical structure computabio.comnih.gov. These predictions are valuable in the early stages of drug discovery to identify potential liabilities and optimize compound properties researchgate.net. Various computational tools and servers are available for predicting ADME parameters tjnpr.orgeijppr.com.

Typical ADME parameters predicted in silico include absorption across biological membranes, distribution to different tissues, metabolic pathways and sites, and routes of excretion computabio.com. These predictions can help estimate oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability computabio.com. While specific in silico ADME data for Deoxymorellin were not found in the provided results, the general methodologies and their importance in preclinical assessment are highlighted computabio.comresearchgate.nettjnpr.orgeijppr.comijper.org.

Molecular Docking and Dynamics Simulations of Deoxymorellin-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) like Deoxymorellin and a biological target, typically a protein nrfhh.comnih.gov.

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a specific site on a target protein nrfhh.comjournaljpri.com. This is based on scoring functions that estimate the strength of the interaction ijper.org. Docking studies can provide insights into the potential targets of a compound and the key residues involved in binding ijper.orgbhu.ac.in.

Molecular dynamics simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a dynamic view of the ligand-target interaction nih.govbnl.govyoutube.com. MD simulations can assess the stability of the complex, conformational changes upon binding, and the influence of the surrounding environment nih.govmdpi.com.

While specific molecular docking or MD simulation studies focused solely on Deoxymorellin and its targets were not prominently featured in the search results, these techniques are widely applied to study the interactions of bioactive natural compounds with various proteins, including enzymes and receptors tjnpr.orgijper.orgnrfhh.combhu.ac.inmdpi.comfrontiersin.org. Given Deoxymorellin's observed cytotoxicity and potential enzyme modulatory effects, in silico studies utilizing molecular docking and dynamics could be employed to predict its binding to potential protein targets involved in cell growth, survival, or metabolism. Such studies could help elucidate the molecular basis of its observed in vitro activities and guide further experimental investigations.

Advanced Methodologies in Deoxymorellin Research

Omics Technologies for Systems-Level Understanding of Deoxymorellin's Effects

"Omics" technologies, including transcriptomics, proteomics, and metabolomics, are powerful hypothesis-generating tools that allow for a global analysis of molecular changes within a cell or organism in response to a specific stimulus, such as treatment with a compound like Deoxymorellin. researchgate.netnih.govbiobide.com

Transcriptomics and Gene Expression Profiling (e.g., RNA-Seq in Cell Lines)

Transcriptomics, and particularly RNA-sequencing (RNA-Seq), provides a snapshot of the entire set of RNA transcripts in a cell at a given moment. lexogen.com This technique can reveal which genes are up- or down-regulated following exposure to a compound, offering insights into the cellular pathways that are affected. lexogen.comnih.gov For a compound like Deoxymorellin, RNA-Seq analysis in various cell lines could identify key signaling pathways and biological processes it modulates. However, no published studies detailing the transcriptomic profiling of cells treated with Deoxymorellin were identified.

Proteomics and Metabolomics in Response to Deoxymorellin

Proteomics catalogs the entire set of proteins, while metabolomics profiles the complete set of small-molecule metabolites in a biological sample. scispace.comnih.govnih.gov These approaches provide a more direct functional readout of cellular activity than transcriptomics. nih.gov Investigating the proteomic and metabolomic shifts in response to Deoxymorellin could uncover changes in protein expression, post-translational modifications, and metabolic pathways that are central to its mechanism of action. scispace.comnih.gov At present, there is no available literature on the proteomic or metabolomic responses to Deoxymorellin.

Multi-Omics Data Integration and Network Analysis

The true power of omics technologies is realized when data from multiple layers—transcriptome, proteome, and metabolome—are integrated. dntb.gov.ua This multi-omics approach, combined with network analysis, can build comprehensive models of a compound's effects, revealing complex interactions and feedback loops that would be missed by any single omics approach. dntb.gov.ua Such an integrative systems biology approach would be invaluable for understanding the multifaceted effects of Deoxymorellin, but the foundational omics data required for such an analysis is not yet available in the public domain.

Chemical Biology Tools for Deoxymorellin Study

Chemical biology provides a suite of tools to directly probe the interactions of small molecules with their cellular targets. nih.govnih.gov These methods are essential for target deconvolution—the process of identifying the specific biomolecules to which a compound binds to exert its effects. nih.govnih.gov

Affinity-Based Probes for Target Deconvolution

Affinity-based probes are created by chemically modifying a compound of interest, such as Deoxymorellin, with a tag (like biotin) that allows for its capture, along with any binding partners, from a cell lysate. tum.dedrughunter.comnih.gov This technique is a powerful way to "fish" for the direct targets of a drug. drughunter.comnih.gov The development and application of an affinity-based probe for Deoxymorellin would be a critical step in definitively identifying its molecular targets. To date, no such probes or their applications have been described in the literature.

Live-Cell Imaging and Fluorescent Deoxymorellin Analogs

Attaching a fluorescent molecule to a compound allows for its visualization within living cells in real-time. researchgate.net The development of a fluorescent analog of Deoxymorellin would enable researchers to track its uptake, subcellular localization, and dynamic interactions with cellular components. researchgate.netnih.gov This would provide crucial spatial and temporal information about its mechanism of action. The synthesis and use of fluorescent Deoxymorellin analogs have not yet been reported.

High-Throughput Screening (HTS) of Deoxymorellin Libraries

High-throughput screening allows for the rapid automated testing of large chemical libraries against a specific biological target. This methodology is instrumental in identifying "hit" compounds that exhibit a desired biological activity, which can then be optimized through further chemical modifications to become "lead" compounds in a drug discovery pipeline.

In the context of deoxymorellin, a compound library would ideally consist of deoxymorellin itself, along with a diverse collection of its synthetic or semi-synthetic derivatives. These derivatives would be designed to explore the structure-activity relationship (SAR), where systematic changes to the deoxymorellin scaffold help in identifying the key chemical features responsible for its biological effects.

A typical HTS workflow for a deoxymorellin library would involve several key stages:

Assay Development: A robust and reproducible biological assay is first developed. This assay must be sensitive, specific to the target of interest, and miniaturized to be compatible with microplate formats (e.g., 384- or 1536-well plates) to allow for the screening of thousands of compounds efficiently.

Primary Screening: The deoxymorellin library is screened at a single concentration against the target. The goal is to identify initial "hits" that show activity above a certain threshold.

Hit Confirmation and Triage: The initial hits are then re-tested to confirm their activity and eliminate false positives. This step often involves testing the compounds in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Secondary Assays: Confirmed hits are further characterized in a battery of secondary assays. These assays can be designed to confirm the mechanism of action, assess selectivity against other targets, and rule out non-specific activity or cytotoxicity.

While specific data tables for deoxymorellin HTS are not available, the following tables illustrate the kind of data that would be generated and analyzed in such a screening campaign.

Table 1: Hypothetical Primary HTS Data for a Deoxymorellin Analog Library

This table represents potential outcomes from a primary screen where a library of deoxymorellin analogs is tested for inhibitory activity against a hypothetical enzyme target.

| Compound ID | Deoxymorellin Analog | % Inhibition at 10 µM | Hit Status |

| DMX-001 | Deoxymorellin | 65 | Hit |

| DMX-002 | Analog A | 12 | Inactive |

| DMX-003 | Analog B | 88 | Hit |

| DMX-004 | Analog C | 5 | Inactive |

| DMX-005 | Analog D | 72 | Hit |

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

This table shows the kind of data that would be generated for the confirmed "hits" from the primary screen to determine their potency.

| Compound ID | Deoxymorellin Analog | IC₅₀ (µM) |

| DMX-001 | Deoxymorellin | 8.2 |

| DMX-003 | Analog B | 1.5 |

| DMX-005 | Analog D | 5.7 |

The successful application of HTS to a deoxymorellin library would significantly accelerate the identification of novel bioactive compounds. The detailed research findings from such screens would be pivotal in understanding the therapeutic potential of this class of molecules and guiding future drug development efforts. However, it is important to reiterate that the specific data and detailed findings related to the high-throughput screening of deoxymorellin libraries are not currently present in the surveyed scientific literature.

Future Directions and Unresolved Questions in Deoxymorellin Research

Elucidating Novel Biological Activities and Targets of Deoxymorellin

While the anticancer properties of caged xanthones like gambogic acid are a primary focus, the structural diversity within this class suggests a broader range of pharmacological activities. scienceopen.comnih.gov Future research should aim to systematically screen Deoxymorellin against a wide array of biological targets to uncover novel therapeutic applications.

Key Research Areas:

Broad-Spectrum Antiviral and Antibacterial Screening: Given that some caged xanthones exhibit antiviral and antibacterial properties, Deoxymorellin should be investigated for its efficacy against a diverse panel of pathogens. scienceopen.com

Anti-inflammatory and Neurotrophic Potential: The complex structure of Deoxymorellin may allow it to interact with pathways involved in inflammation and neuroprotection, avenues that are currently underexplored. scienceopen.com

Target Identification and Validation: A significant unresolved question is the full spectrum of molecular targets for Deoxymorellin. Modern chemoproteomic approaches can be employed to identify direct binding partners in various cell types. Unraveling these targets is crucial for understanding its mechanism of action and potential off-target effects. frontiersin.org

Table 1: Potential Novel Biological Activities for Deoxymorellin

| Potential Activity | Rationale based on Caged Xanthone (B1684191) Research | Potential Research Approach |

| Antiviral | Other caged xanthones have demonstrated antiviral effects. scienceopen.com | Screening against a panel of viruses (e.g., influenza, HIV, coronaviruses). |

| Antibacterial | The Garcinia genus is a source of antibacterial compounds. scienceopen.com | Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. |

| Anti-inflammatory | Gambogic acid has known anti-inflammatory properties. nih.gov | In vitro and in vivo models of inflammation. |

| Neuroprotective | Some natural products with complex ring structures show neurotrophic activity. scienceopen.com | Cellular models of neurodegenerative diseases. |

| Antimalarial | Synthetic caged Garcinia xanthones have shown potent antimalarial activity. nih.gov | In vitro assays against Plasmodium falciparum. |

Rational Design and Synthesis of Advanced Deoxymorellin Analogs for Research Probes

The development of Deoxymorellin analogs is a critical step towards improving its drug-like properties and creating tools for biological investigation. Challenges associated with natural products, such as limited availability and poor water solubility, can be addressed through synthetic modification. frontiersin.orggavinpublishers.com

Strategies for Analog Development:

Improving Physicochemical Properties: Modifications to the Deoxymorellin scaffold can enhance aqueous solubility, metabolic stability, and bioavailability, which are often limitations for clinical translation. nih.govdoaj.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with systematic structural changes will be instrumental in identifying the key pharmacophoric features responsible for its biological activity. This knowledge will guide the design of more potent and selective compounds.

Development of Chemical Probes: The synthesis of Deoxymorellin-based chemical probes, such as those incorporating fluorescent tags or biotin (B1667282) labels, is essential for target identification and validation. unimi.itnih.gov These probes will enable researchers to visualize the subcellular localization of Deoxymorellin and pull down its interacting proteins.

Application of Artificial Intelligence and Machine Learning in Deoxymorellin Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating natural product drug discovery. nih.govmdpi.com These computational tools can be applied to various stages of Deoxymorellin research, from identifying new potential activities to designing novel analogs.

Potential AI/ML Applications:

Predictive Modeling: AI algorithms can be trained on existing data for caged xanthones to predict the biological activities and potential targets of Deoxymorellin and its virtual analogs.

De Novo Design: Generative AI models can design novel caged xanthone structures with optimized drug-like properties and predicted high affinity for specific biological targets.

Virtual Screening: Machine learning models can be used to virtually screen large compound libraries to identify molecules with similar structural features to Deoxymorellin that may exhibit similar or enhanced biological activities.

Challenges and Opportunities in Deoxymorellin Research

The path forward for Deoxymorellin research is not without its hurdles, yet each challenge presents a corresponding opportunity for innovation.

Key Challenges:

Limited Natural Abundance: The isolation of Deoxymorellin from natural sources can be a bottleneck for extensive research. frontiersin.org

Complex Synthesis: The intricate caged structure of Deoxymorellin poses a significant challenge for total synthesis.

Incomplete Mechanistic Understanding: The precise molecular mechanisms underlying the observed biological effects of Deoxymorellin are not fully elucidated. researchgate.net

Drug-like Properties: Like many natural products, Deoxymorellin may possess suboptimal pharmacokinetic properties that need to be addressed for clinical development. gavinpublishers.comdoaj.org

Opportunities for Advancement:

Synthetic Biology: Advances in synthetic biology could enable the engineering of microbial hosts for the heterologous production of Deoxymorellin, providing a sustainable and scalable source.

Novel Synthetic Methodologies: The complexity of the Deoxymorellin scaffold can inspire the development of new and innovative synthetic strategies.

Advanced "Omics" Technologies: The use of genomics, proteomics, and metabolomics will be crucial in deciphering the complex biological pathways modulated by Deoxymorellin.

Nanodelivery Systems: Formulating Deoxymorellin into nanocarriers could significantly improve its solubility, bioavailability, and targeted delivery, thereby enhancing its therapeutic efficacy. rsc.org

Q & A

Q. What are the primary methodologies for isolating and purifying deoxymorellin from natural sources?

Deoxymorellin is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Key steps include verifying purity using NMR (¹H, ¹³C) and mass spectrometry. Researchers should optimize solvent polarity gradients to minimize co-elution with structurally similar compounds .

Q. How can researchers validate the structural elucidation of deoxymorellin when spectral data conflicts with existing literature?

Contradictions in spectral data may arise from differences in sample preparation or instrumentation. Cross-validate results using multiple techniques (e.g., 2D NMR, X-ray crystallography) and compare with authenticated reference standards. Discrepancies should be analyzed in the context of stereochemical variations or solvent-induced shifts .

Q. What in vitro assays are most suitable for preliminary evaluation of deoxymorellin’s bioactivity?

Standard assays include cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination), and enzyme inhibition studies (e.g., kinase or protease targets). Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to account for batch-to-batch variability in compound solubility .

Advanced Research Questions

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of deoxymorellin derivatives?

SAR studies require systematic modification of deoxymorellin’s core structure (e.g., esterification, hydroxylation) followed by bioactivity screening. Use computational tools (molecular docking, QSAR models) to prioritize synthetic targets. Validate hypotheses with in vitro/in vivo correlation studies .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for deoxymorellin?

Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address these by conducting ADME studies (e.g., hepatic microsome assays) and optimizing formulations (e.g., liposomal encapsulation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to refine dosing regimens .

Q. How can researchers ensure reproducibility in deoxymorellin’s synthetic protocols across laboratories?

Document reaction conditions meticulously (temperature, catalyst loadings, solvent ratios) and share raw spectral data via open-access repositories. Collaborative inter-laboratory validation studies are critical, particularly for multi-step syntheses involving sensitive intermediates .

Q. What experimental frameworks are recommended for studying deoxymorellin’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with phenotypic screening. For example, RNA-seq can identify differentially expressed genes post-treatment, while CRISPR-Cas9 knockout models validate target pathways. Triangulate findings with chemical proteomics to map direct binding partners .

Q. How should researchers address ethical and methodological challenges in preclinical toxicity studies of deoxymorellin?

Follow OECD guidelines for acute/chronic toxicity testing, including dose-ranging studies in multiple species (e.g., rodents, non-rodents). Incorporate histopathological analysis and biomarker monitoring (e.g., liver enzymes). Ensure compliance with institutional animal care protocols and 3R principles (Replacement, Reduction, Refinement) .

Methodological Guidance

- Data Analysis : Use multivariate statistics (e.g., PCA, ANOVA) to differentiate biological effects from experimental noise. For conflicting results, apply sensitivity analyses to assess robustness .

- Literature Review : Systematically catalog bioactivity data using tools like PRISMA to minimize selection bias. Highlight gaps (e.g., limited neuropharmacological studies) to justify novel research directions .

- Peer Review : Pre-submission validation via preprint platforms (e.g., bioRxiv) can identify methodological oversights. Address reviewer critiques on compound characterization rigor to avoid desk rejection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.